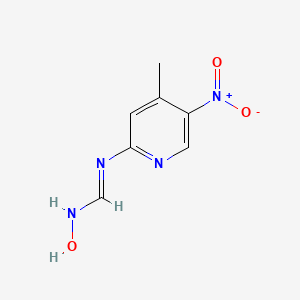
(E)-N-Hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and nitro group, and a formimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide typically involves the reaction of 4-methyl-5-nitropyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N,N-Dimethyl-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide
- (4-Methyl-5-nitropyridin-2-yl)methanol
Uniqueness
(E)-N-Hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is unique due to its hydroxylamine-derived formimidamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C7H8N4O3 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C7H8N4O3/c1-5-2-7(9-4-10-12)8-3-6(5)11(13)14/h2-4,12H,1H3,(H,8,9,10) |
Clave InChI |
UOAFDSSVMZBUBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1[N+](=O)[O-])N=CNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


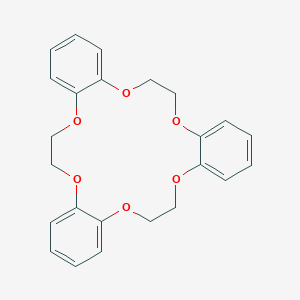
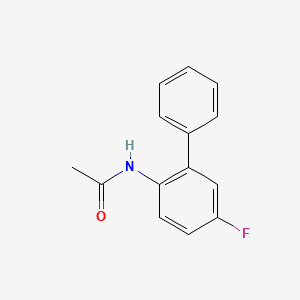
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
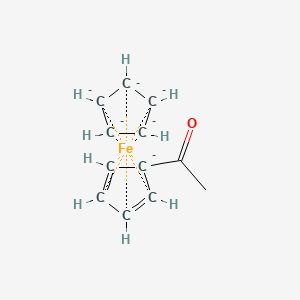
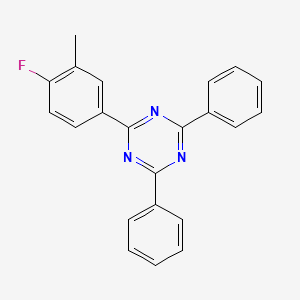
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
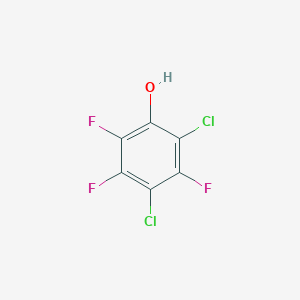
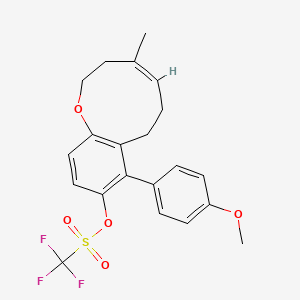
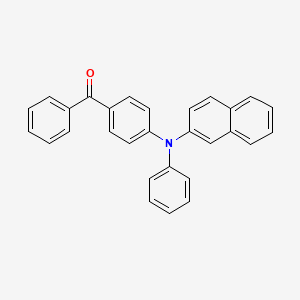
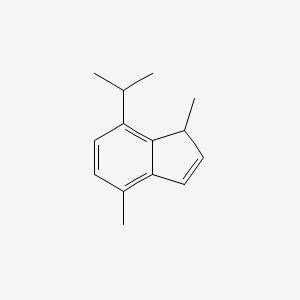
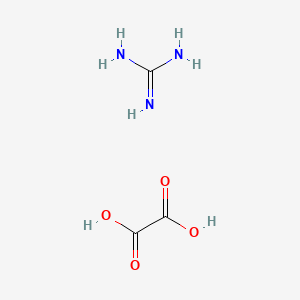
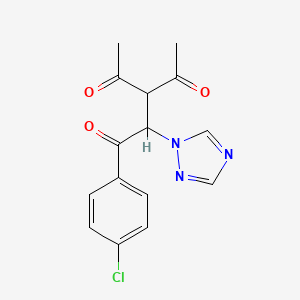
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
